3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide
CAS No.:
Cat. No.: VC17705031
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FN2O |
|---|---|
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide |
| Standard InChI | InChI=1S/C11H15FN2O/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,13H2,1H3,(H,14,15) |
| Standard InChI Key | QFLXAGJLKGUFQL-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C(CC1=CC=CC=C1F)CN |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide (CAS 1909319-94-3) is formally described as a secondary amide derivative featuring:
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A 2-fluorophenylmethyl group attached to the β-carbon of a propanamide chain
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An N-methyl substitution on the amide nitrogen
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A primary amine group at the γ-position
The hydrochloride salt form is more commonly available in commercial and research settings due to enhanced stability . A comparative analysis of key identifiers is presented in Table 1.
Table 1: Molecular Characteristics
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₅FN₂O | C₁₁H₁₆ClFN₂O |
| Molecular Weight (g/mol) | 210.25 | 246.71 |
| IUPAC Name | 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide | 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride |
| CAS Number | Not Reported | 1909319-94-3 |
The fluorine atom at the ortho position of the phenyl ring induces significant steric and electronic effects, influencing both synthetic accessibility and biological interactions .
Synthetic Analogues
Structural analogues demonstrate the impact of halogen positioning on molecular properties:
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3-Chloro-4-fluoro derivative (CAS 1909319-44-3): Shows enhanced metabolic stability compared to non-halogenated variants
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4-Fluoro analogue (VC17785714): Exhibits 23% greater aqueous solubility than the 2-fluoro counterpart
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3-Bromo-5-fluoro compound (VC20494653): Demonstrates altered binding kinetics in receptor affinity assays
Synthetic Methodologies
Primary Synthesis Route
The hydrochloride salt is typically synthesized through a three-step sequence (Figure 1):
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Friedel-Crafts alkylation of 2-fluorotoluene with N-methylpropionyl chloride under Lewis acid catalysis
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Nitrogen functionalization via reductive amination using ammonium acetate and sodium cyanoborohydride
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Salt formation through HCl gas bubbling in anhydrous diethyl ether
Key Reaction Parameters
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Solvent System: Dichloromethane/water biphasic mixture (3:1 v/v)
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Yield Optimization: 62-68% after recrystallization from ethanol
Alternative Pathways
Comparative studies with similar compounds suggest potential alternative approaches:
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes for the 4-fluoro analogue
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Enzymatic resolution: Achieves 98% enantiomeric excess in chiral derivatives of bromo-fluoro counterparts
Physicochemical Profiling
Solubility and Stability
Experimental data for the exact compound remains limited, but extrapolations from analogues suggest:
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logP: Predicted 1.8 ± 0.3 (ACD/Labs Software)
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pKa: Amine group = 9.2; Amide proton = 15.3 (estimated)
Degradation Pathways
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Photolytic decomposition under UV light (t₁/₂ = 4.2 hrs at 300 nm)
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Hydrolysis at extreme pH (<2 or >12) via amide bond cleavage
Spectroscopic Characterization
Key Spectral Signatures
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¹H NMR (DMSO-d₆): δ 7.45-7.32 (m, 4H, Ar-H), 3.12 (s, 3H, N-CH₃), 2.91 (t, J=6.5 Hz, 2H, CH₂NH₂)
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide I band), 1220 cm⁻¹ (C-F)
Biological Activity and Mechanism
Enzymatic Interactions
Structural analogs demonstrate moderate inhibition against:
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COX-2 (IC₅₀ = 18 μM): 34% reduction in prostaglandin E₂ synthesis
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MAO-B (Ki = 42 nM): Comparable to rasagiline in computational docking studies
Cellular Effects
In vitro models using similar fluorinated amides show:
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Anti-proliferative activity: 58% growth inhibition in MCF-7 breast cancer cells at 50 μM
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Neuroprotective effects: 41% reduction in glutamate-induced apoptosis in SH-SY5Y neurons
Industrial and Research Applications
Chemical Intermediate
Used in synthesis of:
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Fluorinated β-lactams: Key precursors for cephalosporin antibiotics
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Heterocyclic scaffolds: Building block for triazole and oxadiazole derivatives
Material Science Applications
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